molecular formula C7H15NO B3369620 (1S,2S)-2-(dimethylamino)cyclopentanol CAS No. 2411455-42-8

(1S,2S)-2-(dimethylamino)cyclopentanol

Cat. No. B3369620
CAS RN: 2411455-42-8
M. Wt: 129.20
InChI Key: RXMKVUFGNZHQEE-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-2-(dimethylamino)cyclopentanol, also known as DMAC, is a chiral compound that has gained significant attention in the field of chemical synthesis and pharmacology. This compound has been widely used as a chiral auxiliary in asymmetric synthesis and as a building block for the preparation of various bioactive compounds.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(dimethylamino)cyclopentanol is not well understood. However, it is believed that (1S,2S)-2-(dimethylamino)cyclopentanol acts as a chiral auxiliary by controlling the stereochemistry of the reaction. (1S,2S)-2-(dimethylamino)cyclopentanol can also act as a ligand for various metal catalysts, which can enhance the reactivity and selectivity of the reaction.
Biochemical and Physiological Effects:
(1S,2S)-2-(dimethylamino)cyclopentanol has been shown to have low toxicity and is generally considered safe for laboratory use. However, it is important to note that (1S,2S)-2-(dimethylamino)cyclopentanol can be irritating to the skin, eyes, and respiratory system. Therefore, appropriate safety measures should be taken when handling this compound.

Advantages and Limitations for Lab Experiments

(1S,2S)-2-(dimethylamino)cyclopentanol has several advantages for laboratory use. It is readily available and relatively inexpensive. It is also a versatile chiral auxiliary that can be used in a variety of asymmetric synthesis reactions. However, (1S,2S)-2-(dimethylamino)cyclopentanol has some limitations as well. It has a relatively low yield, and the synthesis process can be time-consuming. Additionally, (1S,2S)-2-(dimethylamino)cyclopentanol can be difficult to separate from the reaction mixture, which can lead to contamination of the final product.

Future Directions

There are several future directions for research involving (1S,2S)-2-(dimethylamino)cyclopentanol. One potential area of research is the development of new synthetic methods for (1S,2S)-2-(dimethylamino)cyclopentanol that are more efficient and have a higher yield. Another area of research is the exploration of (1S,2S)-2-(dimethylamino)cyclopentanol's potential as a chiral auxiliary for new types of asymmetric synthesis reactions. Additionally, the development of new bioactive compounds using (1S,2S)-2-(dimethylamino)cyclopentanol as a building block is an area of research with significant potential for future discoveries.
Conclusion:
(1S,2S)-2-(dimethylamino)cyclopentanol, or (1S,2S)-2-(dimethylamino)cyclopentanol, is a chiral compound that has been widely used as a chiral auxiliary in asymmetric synthesis and as a building block for the preparation of various bioactive compounds. (1S,2S)-2-(dimethylamino)cyclopentanol has several advantages for laboratory use, including its versatility and relatively low cost. However, (1S,2S)-2-(dimethylamino)cyclopentanol also has some limitations, including a low yield and difficulty in separating it from the reaction mixture. Future research involving (1S,2S)-2-(dimethylamino)cyclopentanol has significant potential to lead to new discoveries in the fields of chemical synthesis and pharmacology.

Scientific Research Applications

(1S,2S)-2-(dimethylamino)cyclopentanol has been widely used as a chiral auxiliary in asymmetric synthesis. It has been used to prepare a variety of chiral compounds, including amino acids, amino alcohols, and amino esters. (1S,2S)-2-(dimethylamino)cyclopentanol has also been used as a building block for the synthesis of various bioactive compounds, including anti-inflammatory agents, anti-cancer agents, and anti-viral agents.

properties

IUPAC Name

(1S,2S)-2-(dimethylamino)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8(2)6-4-3-5-7(6)9/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMKVUFGNZHQEE-BQBZGAKWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCC[C@@H]1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-(dimethylamino)cyclopentanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(1S,2S)-2-(dimethylamino)cyclopentanol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(1S,2S)-2-(dimethylamino)cyclopentanol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(1S,2S)-2-(dimethylamino)cyclopentanol
Reactant of Route 4
Reactant of Route 4
(1S,2S)-2-(dimethylamino)cyclopentanol
Reactant of Route 5
(1S,2S)-2-(dimethylamino)cyclopentanol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(1S,2S)-2-(dimethylamino)cyclopentanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.